![molecular formula C19H21N3O5 B5651651 (3aR*,9bR*)-7-methoxy-2-[3-(1H-pyrazol-1-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5651651.png)
(3aR*,9bR*)-7-methoxy-2-[3-(1H-pyrazol-1-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid
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Overview
Description
The synthesis and analysis of complex organic compounds like "(3aR*,9bR*)-7-methoxy-2-[3-(1H-pyrazol-1-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid" involve multifaceted approaches to understand their structure, synthesis pathways, and intrinsic chemical and physical properties. These compounds are typically characterized by their heterocyclic structures, incorporating pyrazole, pyran, and pyrrole moieties, which contribute to their distinct chemical behaviors and potential applications in various fields, excluding their usage in drug development and pharmacology.
Synthesis Analysis
The synthesis of compounds with pyrazole, pyrrole, and chromeno structures often involves regiospecific reactions and can require sophisticated techniques for unambiguous structure determination, such as single-crystal X-ray analysis. For instance, Kumarasinghe et al. (2009) detailed the regiospecific synthesis of a complex molecule, emphasizing the challenges in identifying regioisomers and the crucial role of crystallography in determining molecular structure (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of complex compounds often requires elucidation through advanced spectroscopic techniques and X-ray diffraction. For instance, detailed X-ray powder diffraction data have been used to report on the structure of similar compounds, highlighting the importance of precise measurements in understanding the crystalline structure of these molecules (Wang et al., 2017).
Chemical Reactions and Properties
The reactivity and interaction of these molecules with other chemical entities can be highly specific, involving diastereoselective routes and screening for affinity against various targets. For example, Procopiou et al. (2018) synthesized a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, showcasing the intricate balance between molecular design and functional application (Procopiou et al., 2018).
Physical Properties Analysis
Investigations into the physical properties of such compounds, including their crystalline structure and hydrogen bonding patterns, provide insights into their stability and solubility. Studies often combine experimental and theoretical approaches to analyze these properties thoroughly, as demonstrated by Tamer et al. (2015) in their combined study on a related molecule (Tamer et al., 2015).
Chemical Properties Analysis
Understanding the chemical properties of complex organic compounds includes analyzing their reactivity, stability, and interactions with other molecules. This often involves exploring various synthetic pathways and reactions to derive new compounds with desired characteristics, as detailed by El-Nabi (2004) in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives (El-Nabi, 2004).
properties
IUPAC Name |
(3aR,9bR)-7-methoxy-2-(3-pyrazol-1-ylpropanoyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-26-13-3-4-14-15-10-21(17(23)5-8-22-7-2-6-20-22)11-19(15,18(24)25)12-27-16(14)9-13/h2-4,6-7,9,15H,5,8,10-12H2,1H3,(H,24,25)/t15-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLGNZBDMAFRTH-DNVCBOLYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CN(CC3(CO2)C(=O)O)C(=O)CCN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]3CN(C[C@]3(CO2)C(=O)O)C(=O)CCN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR*,9bR*)-7-methoxy-2-[3-(1H-pyrazol-1-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid |
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